Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate
Description
Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate is a brominated ester derivative featuring a trifluoromethylphenyl substituent. Its molecular structure combines a reactive bromine atom at the C2 position, a methyl ester group, and a 3-(trifluoromethyl)phenyl moiety at the C3 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization via substitution or cross-coupling reactions .
Properties
Molecular Formula |
C11H10BrF3O2 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-3-2-4-8(5-7)11(13,14)15/h2-5,9H,6H2,1H3 |
InChI Key |
VQEYTAGVGTVCNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the bromination of a precursor compound. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The trifluoromethylphenyl group in the target compound introduces steric hindrance and electronic effects distinct from simpler alkyl or acid derivatives like 2-bromo-2-methyl-propane or 2-bromo-2-methyl-propanoic acid .
- Reactivity : The methyl ester group in the target compound reduces acidity compared to carboxylic acid derivatives, altering reaction pathways in nucleophilic substitutions.
Physicochemical Properties
Data from analogous compounds suggest trends in properties such as boiling point, solubility, and stability:
Insights :
- The trifluoromethylphenyl group likely increases molecular weight and hydrophobicity compared to simpler brominated alkanes or acids.
- Decomposition at high temperatures (observed in 2-bromo-2-methyl-propanoic acid) suggests similar thermal instability may apply to the target compound during synthesis or storage .
Bromine Reactivity
The C2 bromine in this compound is susceptible to nucleophilic substitution (e.g., SN2) or elimination reactions. Comparatively:
- 2-Bromo-2-methyl-propane : Tertiary bromine favors elimination (E2) over substitution due to steric hindrance.
- Target Compound : Secondary bromine may allow substitution but with moderate steric interference from the bulky trifluoromethylphenyl group .
Ester Group Utility
The methyl ester serves as a protecting group for carboxylic acids. In contrast, 2-bromo-2-methyl-propanoic acid’s free carboxylic acid group limits its stability under basic conditions.
Research Findings and Limitations
- Data Gaps: Limited experimental data (e.g., melting point, exact solubility) for this compound necessitate reliance on analogues for predictions.
Biological Activity
Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antichlamydial contexts. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the use of bromination and esterification techniques. The trifluoromethyl group is crucial for enhancing the compound's biological activity, as it influences electronic properties and solubility.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown promising results against various bacterial strains. In particular, compounds with bromo and chloro substitutions have been noted for their effectiveness:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-Bromo-3-chloro-aniline-substituted pyrazole | 0.5 | Effective against S. aureus (including MRSA) |
| Trifluoromethyl derivatives | 1–4 | Good activity across tested strains |
The presence of the trifluoromethyl group enhances the compound's ability to disrupt bacterial growth, as evidenced by minimum inhibitory concentration (MIC) values reported in various studies .
Antichlamydial Activity
This compound has been evaluated for its antichlamydial properties. In a study focusing on structural analogues, it was found that compounds with the trifluoromethyl substituent exhibited selective activity against Chlamydia trachomatis, impairing its growth without affecting host cell viability. The mechanism appears to involve disruption of chlamydial inclusion morphology in infected cells .
Case Studies
- Study on Antichlamydial Compounds : A series of derivatives were synthesized and tested for their activity against Chlamydia. The results indicated that those with electron-withdrawing groups like trifluoromethyl were significantly more effective than their unsubstituted counterparts. Notably, one derivative showed an MIC value comparable to established antibiotics, suggesting potential for therapeutic development .
- Antimicrobial Spectrum Evaluation : Another study assessed the antimicrobial spectrum of various derivatives, including this compound. It was found that while some derivatives were inactive, others demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Bacterial Growth : The compound likely interferes with bacterial cell wall synthesis or function, though specific pathways require further elucidation.
- Selective Toxicity : The selectivity for Chlamydia suggests a targeted interaction with chlamydial proteins or metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
